6-(5-Methylthiophen-2-yl)pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Methylthiophen-2-yl)pyran-2-one is a heterocyclic compound that features a pyran ring fused with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methylthiophen-2-yl)pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of organic solvents.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(5-Methylthiophen-2-yl)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyran ring to dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(5-Methylthiophen-2-yl)pyran-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-(5-Methylthiophen-2-yl)pyran-2-one involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Acetyl-5-methylthiophene
Comparison: 6-(5-Methylthiophen-2-yl)pyran-2-one is unique due to its fused pyran-thiophene structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23060-82-4 |
---|---|
Molekularformel |
C10H8O2S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
6-(5-methylthiophen-2-yl)pyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-5-6-9(13-7)8-3-2-4-10(11)12-8/h2-6H,1H3 |
InChI-Schlüssel |
RLALOARUIZVTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=CC=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.